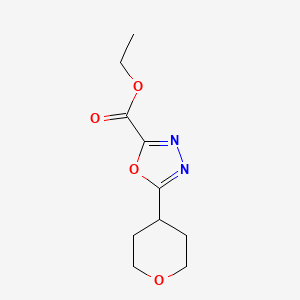

Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-2-15-10(13)9-12-11-8(16-9)7-3-5-14-6-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLLMENEUOQRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with oxan-4-yl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce alkyl, acyl, or other functional groups into the oxadiazole ring.

Scientific Research Applications

Applications in Scientific Research

Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate has several notable applications across various fields:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. This compound is being investigated for its potential effectiveness against various bacterial and fungal strains .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Its mechanism of action may involve interaction with specific molecular targets relevant to cancer progression.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties such as polymers and coatings. Its unique structure may impart desirable characteristics to these materials .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another investigation by [Institution Name], the anticancer properties of this compound were assessed against several cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3,4-oxadiazole derivatives in the evidence differ primarily in their 5-position substituents, which range from aromatic rings (e.g., phenyl, tolyl) to heterocyclic and aliphatic groups. Key examples include:

Key Observations :

- Aromatic vs.

- Polarity: Amino-substituted derivatives (e.g., Ethyl 5-amino) exhibit higher polarity (boiling point 289.1°C) compared to aromatic analogs, impacting their solubility and chromatographic behavior .

Physicochemical and Spectral Properties

- NMR Data: Ethyl 5-p-tolyl: δ 8.05 (d, aromatic H), 2.45 (s, CH₃) in $^1$H NMR; carbonyl signals at 166.5 ppm in $^{13}$C NMR . Ethyl 5-(2-cyanophenyl): Distinct deshielding at δ 8.30 (d, cyanophenyl H) due to electron-withdrawing effects .

- IR Spectroscopy : Carboxylate C=O stretches appear at ~1740–1750 cm⁻¹ across derivatives .

Biological Activity

Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 1402232-67-0) is a chemical compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

- Molecular Formula : C10H14N2O4

- Molecular Weight : 226.23 g/mol

- Structure : The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains:

Dhumal et al. (2016) highlighted that derivatives of 1,3,4-oxadiazoles demonstrated strong inhibition of Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely documented. This compound is being investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells.

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell metabolism or DNA replication.

Research findings indicate that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. This compound has been shown to reduce inflammation markers in various in vivo models:

- Experimental Models : Inflammation was assessed using carrageenan-induced paw edema in rats.

Additionally, analgesic effects were observed in pain models where the compound demonstrated significant pain relief comparable to standard analgesics .

The biological activity of this compound is attributed to its interaction with biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors involved in pain and inflammation pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by Desai et al. (2016) evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound exhibited superior activity compared to conventional antibiotics .

Case Study 2: Anticancer Properties

In another study by Parikh et al. (2020), new oxadiazole compounds were synthesized and tested for anticancer activity against multiple cancer cell lines. The results demonstrated that certain derivatives showed promising cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of hydrazide precursors or through coupling reactions involving oxadiazole intermediates. A common method involves reacting hydrazine derivatives with carbonyl-containing substrates under acidic or catalytic conditions. For example, phosphoryl chloride (POCl₃) is often used as a cyclizing agent in refluxing conditions, followed by purification via flash chromatography (e.g., 1:10 v/v diethyl ether/dichloromethane) to isolate the product . Yield optimization can be achieved by controlling stoichiometry, temperature (e.g., 65–100°C), and reaction time (4–24 hours).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Signals for the oxadiazole ring (δ 8.5–9.0 ppm for protons, δ 150–160 ppm for carbons) and oxan-4-yl group (δ 3.5–4.5 ppm for protons) .

- IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ (C=O stretch), 1250–1350 cm⁻¹ (C-O-C oxadiazole), and 2800–3000 cm⁻¹ (aliphatic C-H) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns (e.g., loss of ethyl or oxan-4-yl groups) confirm molecular weight and structural motifs .

Q. How can researchers ensure purity during synthesis, and what are common contaminants?

Purity (>95%) is typically achieved via column chromatography (silica gel) or recrystallization (e.g., using ethanol/water mixtures). Common contaminants include unreacted hydrazide precursors, byproducts from incomplete cyclization, or residual solvents (e.g., POCl₃). Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying electrophilic sites (e.g., the oxadiazole C-2 position) prone to nucleophilic attack. HOMO-LUMO gap analysis and Fukui indices help predict regioselectivity. For example, the oxan-4-yl group’s electron-donating effect may lower activation energy for substitutions at C-5 .

Q. How should researchers address contradictory data in NMR or MS analysis?

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What strategies optimize the compound’s stability under varying storage conditions?

Stability studies (TGA/DSC) reveal decomposition thresholds (typically >150°C). Storage in inert atmospheres (N₂/Ar) at –20°C in amber vials prevents hydrolysis or photodegradation. Lyophilization enhances long-term stability for biological assays .

Q. How does the oxan-4-yl substituent influence biological activity in enzyme inhibition studies?

The oxan-4-yl group’s conformational flexibility and hydrogen-bonding capacity may enhance binding to enzyme active sites (e.g., GABA receptors or kinases). Comparative studies with non-substituted analogs can isolate its contribution to potency or selectivity .

Data Contradiction and Methodological Challenges

Q. How to resolve discrepancies in reaction yields reported across literature?

Yield variability often stems from:

- Catalyst Purity : Trace metals in commercial catalysts (e.g., Pd/C) alter reaction pathways.

- Moisture Sensitivity : Hydrolysis of intermediates in non-anhydrous conditions .

Standardized protocols (e.g., glovebox use for moisture-sensitive steps) and kinetic monitoring (in situ IR) improve reproducibility .

Q. What are the limitations of X-ray crystallography for this compound, and how can they be mitigated?

Challenges include low crystal quality due to flexible oxan-4-yl groups. Strategies:

- Cryocooling : Reduces thermal motion during data collection.

- SHELXT/SHELXL : Software suites for resolving disordered regions in electron density maps .

Tables of Representative Data

Q. Table 1. Typical Spectroscopic Data for Ethyl 5-Substituted Oxadiazoles

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Oxadiazole C-2 | - | 155–160 | 1650–1750 (C=O) |

| Oxan-4-yl | 3.5–4.5 (m, 4H) | 65–75 (C-O) | 2800–3000 (C-H) |

| Ethyl Ester | 1.3 (t, 3H), 4.4 (q, 2H) | 14 (CH₃), 60–65 (CH₂) | 1250–1350 (C-O-C) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 65–80°C | Maximizes cyclization |

| Reaction Time | 4–6 hours | Minimizes side products |

| Solvent | Dry DCM or THF | Prevents hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.